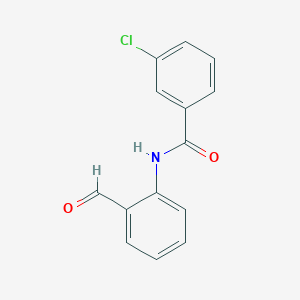
3-Chloro-N-(2-formylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2-formylphenyl)benzamide is an organic compound with the molecular formula C14H10ClNO2 It is a derivative of benzamide, where the benzamide core is substituted with a chloro group at the 3-position and a formyl group at the 2-position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-formylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzaldehyde. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(2-formylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-N-(2-carboxyphenyl)benzamide.
Reduction: 3-Chloro-N-(2-hydroxyphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-N-(2-formylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2-formylphenyl)benzamide depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The formyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chloro group may enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3-formylphenyl)benzamide
- 3-Chloro-N-(2-carboxyphenyl)benzamide
- 3-Chloro-N-(2-hydroxyphenyl)benzamide
Uniqueness
3-Chloro-N-(2-formylphenyl)benzamide is unique due to the specific positioning of the chloro and formyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (formyl) groups on the benzamide core can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
192377-31-4 |
|---|---|
Formule moléculaire |
C14H10ClNO2 |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
3-chloro-N-(2-formylphenyl)benzamide |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-9H,(H,16,18) |
Clé InChI |
YQRODXNDXGCFBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)NC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


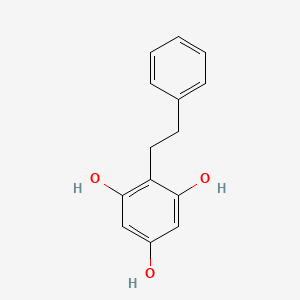
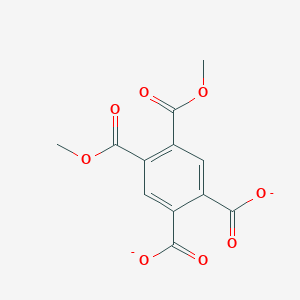
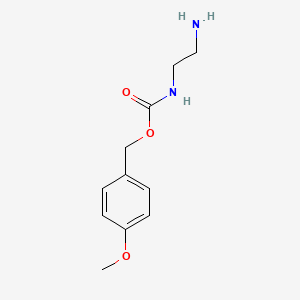

![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
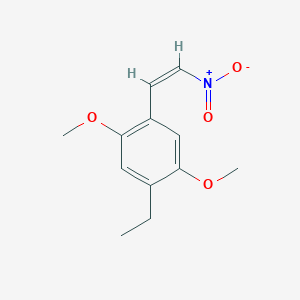
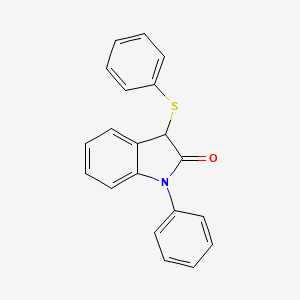

![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

